molecular formula C20H28N6O2 B5118663 N,N''-1,6-hexanediylbis[N'-(2-pyridinylmethyl)urea]

N,N''-1,6-hexanediylbis[N'-(2-pyridinylmethyl)urea]

Cat. No. B5118663
M. Wt: 384.5 g/mol
InChI Key: BSCWEMPMSAUIJZ-UHFFFAOYSA-N
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Description

N,N''-1,6-hexanediylbis[N'-(2-pyridinylmethyl)urea], commonly known as H2bim, is a versatile organic compound with potential applications in various scientific fields. This compound is a type of bis-urea derivative that has been synthesized using various methods. H2bim has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of H2bim is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In particular, H2bim has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer metastasis and inflammation. H2bim has also been shown to inhibit the activity of carbonic anhydrases (CAs), which are enzymes that play a role in various physiological processes such as acid-base balance and bone resorption.
Biochemical and Physiological Effects:
H2bim has been shown to have various biochemical and physiological effects. In particular, H2bim has been shown to inhibit the proliferation and migration of cancer cells, as well as the production of inflammatory cytokines. H2bim has also been shown to have anti-angiogenic properties, which means that it can inhibit the formation of new blood vessels that are necessary for tumor growth. In addition, H2bim has been shown to have neuroprotective effects, which means that it can protect nerve cells from damage caused by various neurotoxic agents.

Advantages and Limitations for Lab Experiments

One of the advantages of H2bim is its versatility, which means that it can be used in various scientific fields. H2bim is also relatively easy to synthesize using the method described above, and it has been shown to have good stability under various conditions. However, one of the limitations of H2bim is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of H2bim. One of the primary directions is the further study of its anti-cancer and anti-inflammatory properties, with a focus on its potential use as a therapeutic agent. Another direction is the study of its potential applications in the field of materials science, with a focus on the synthesis of novel MOFs and COFs. Finally, there is potential for the study of H2bim in the field of neuroscience, with a focus on its neuroprotective effects and potential use as a therapeutic agent for various neurodegenerative diseases.

Synthesis Methods

The synthesis of H2bim involves the reaction of hexanediamine with 2-pyridinecarboxaldehyde, followed by the reaction of the resulting product with urea. This method has been reported in several studies, and the purity of the synthesized H2bim has been confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

H2bim has been extensively studied for its potential applications in various scientific fields. One of the primary applications of H2bim is in the field of medicinal chemistry, where it has been studied for its anti-cancer and anti-inflammatory properties. H2bim has also been studied for its potential applications in the field of materials science, where it has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

properties

IUPAC Name

1-(pyridin-2-ylmethyl)-3-[6-(pyridin-2-ylmethylcarbamoylamino)hexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c27-19(25-15-17-9-3-7-11-21-17)23-13-5-1-2-6-14-24-20(28)26-16-18-10-4-8-12-22-18/h3-4,7-12H,1-2,5-6,13-16H2,(H2,23,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCWEMPMSAUIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)NCCCCCCNC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-ylmethyl)-3-[6-(pyridin-2-ylmethylcarbamoylamino)hexyl]urea

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